molecular formula C20H14ClFN2O B4933767 3-(4-chlorophenyl)-2-(3-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone

3-(4-chlorophenyl)-2-(3-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone

Cat. No. B4933767
M. Wt: 352.8 g/mol
InChI Key: SAPXMYRICRCHCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-2-(3-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone is a chemical compound with potential therapeutic applications. This compound belongs to the class of quinazolinones, which have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-(3-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, it has been suggested that its biological activities are mediated through the modulation of various signaling pathways. For example, it has been shown to inhibit the production of pro-inflammatory cytokines and to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-2-(3-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. In addition, it has been shown to have analgesic effects in animal models of pain. Furthermore, it has been reported to have anticonvulsant effects in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-chlorophenyl)-2-(3-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone in lab experiments include its potential therapeutic applications and its well-established synthesis method. However, its limitations include the lack of understanding of its mechanism of action and the need for further investigation of its safety and efficacy.

Future Directions

There are several future directions for the research on 3-(4-chlorophenyl)-2-(3-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone. One direction is to investigate its potential as an anticancer agent. Another direction is to explore its effects on other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. Additionally, the safety and efficacy of this compound need to be further investigated in animal models and clinical trials. Finally, the development of more efficient synthesis methods for this compound could facilitate its use in research and therapeutic applications.
In conclusion, 3-(4-chlorophenyl)-2-(3-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone is a chemical compound with potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its biological activities and potential therapeutic applications.

Synthesis Methods

The synthesis of 3-(4-chlorophenyl)-2-(3-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone has been reported in the literature. One of the methods involves the reaction of 4-chloroaniline, 3-fluoroaniline, and anthranilic acid with acetic anhydride in the presence of phosphoric acid. The reaction mixture is then heated under reflux, and the product is obtained after purification by recrystallization.

Scientific Research Applications

3-(4-chlorophenyl)-2-(3-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone has been investigated for its potential therapeutic applications. It has been reported to have anti-inflammatory, analgesic, and anticonvulsant activities. In addition, it has been shown to have potential as an anticancer agent.

properties

IUPAC Name

3-(4-chlorophenyl)-2-(3-fluorophenyl)-1,2-dihydroquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClFN2O/c21-14-8-10-16(11-9-14)24-19(13-4-3-5-15(22)12-13)23-18-7-2-1-6-17(18)20(24)25/h1-12,19,23H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPXMYRICRCHCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC(=CC=C3)F)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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